![molecular formula C22H23BrN2O3 B11151321 2-[3-(5-bromo-1H-indol-1-yl)propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11151321.png)
2-[3-(5-bromo-1H-indol-1-yl)propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-[3-(5-bromo-1H-indol-1-yl)propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features both indole and tetrahydroisoquinoline moieties. Indole derivatives are known for their significant biological activities, while tetrahydroisoquinoline derivatives are often found in natural products and pharmaceuticals. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-bromo-1H-indol-1-yl)propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The tetrahydroisoquinoline moiety can be synthesized through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(5-bromo-1H-indol-1-yl)propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the propanoyl side chain can be reduced to form alcohols.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2-[3-(5-bromo-1H-indol-1-yl)propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(5-bromo-1H-indol-1-yl)propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The tetrahydroisoquinoline moiety may also contribute to the compound’s overall biological activity by interacting with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-indole: A simpler indole derivative with similar biological activities.
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: A compound with a similar tetrahydroisoquinoline moiety but lacking the indole ring.
Uniqueness
2-[3-(5-bromo-1H-indol-1-yl)propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of both indole and tetrahydroisoquinoline moieties, which may result in synergistic biological activities and enhanced therapeutic potential .
Biological Activity
The compound 2-[3-(5-bromo-1H-indol-1-yl)propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline and indole structures, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound includes a bromo-substituted indole moiety linked to a tetrahydroisoquinoline core. The presence of the bromine atom and methoxy groups significantly influences its reactivity and biological activity.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H20BrN2O3 |
Molecular Weight | 396.27 g/mol |
Melting Point | Not available |
Anticancer Activity
Research has indicated that compounds with indole and tetrahydroisoquinoline structures exhibit significant anticancer properties. A study demonstrated that derivatives similar to This compound can induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of cell cycle regulators .
Cardiovascular Effects
A related compound, DHQ-11 , which shares structural similarities with This compound , exhibited positive inotropic effects and vasorelaxant properties in cardiac tissues. These effects were attributed to the activation of calcium channels and modulation of nitric oxide signaling pathways . The findings suggest that the compound may have potential applications in treating heart failure.
Neuroprotective Effects
Indole derivatives have been studied for their neuroprotective effects. Compounds similar to This compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This neuroprotective activity is thought to be mediated through antioxidant mechanisms and modulation of neuroinflammatory pathways .
The biological activity of This compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction.
- Calcium Channel Modulation : Similar compounds have been shown to enhance calcium influx in cardiac tissues leading to increased contractility.
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.
Case Studies
In a study evaluating the cardiovascular effects of DHQ-11 (a structurally related compound), it was found that the compound significantly improved cardiac contractility compared to controls. The EC50 values for positive inotropic effects were notably lower than those for standard treatments .
Another study highlighted the neuroprotective potential of indole derivatives in models of neurodegeneration where treatment with these compounds resulted in reduced neuronal cell death and improved cognitive function .
Properties
Molecular Formula |
C22H23BrN2O3 |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
3-(5-bromoindol-1-yl)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
InChI |
InChI=1S/C22H23BrN2O3/c1-27-20-12-15-5-9-25(14-17(15)13-21(20)28-2)22(26)7-10-24-8-6-16-11-18(23)3-4-19(16)24/h3-4,6,8,11-13H,5,7,9-10,14H2,1-2H3 |
InChI Key |
NQYJFSZBWHZIFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CCN3C=CC4=C3C=CC(=C4)Br)OC |
Origin of Product |
United States |
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